2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid
Description
BenchChem offers high-quality 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
502133-49-5 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.377 |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21) |
InChI Key |
VNNVAWDHPDFXLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This process protects the amine group during synthesis, preventing unwanted reactions with other functional groups. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.
Biochemical Pathways
The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the synthesis of proteins and peptides.
Pharmacokinetics
The boc group’s presence may influence these properties by increasing the compound’s stability and preventing premature reactions with other substances in the body.
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for more controlled and precise reactions. This can lead to the production of specific peptides with fewer side reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the Boc group are dependent on the pH of the environment, with the addition occurring under basic conditions and removal under acidic conditions. Additionally, the compound’s stability and reactivity can be influenced by temperature and the presence of other reactive substances.
Biological Activity
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid (CAS Number: 1698951-97-1) is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a pyridine ring, a diazepane moiety, and a tert-butoxycarbonyl (Boc) group, which are known to influence its pharmacological properties. This article reviews the biological activities of this compound based on available research findings, case studies, and synthetic approaches.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.37 g/mol. The structural components include:
- Pyridine ring : Known for its ability to interact with various biological targets.
- Diazepane ring : Contributes to the compound's stability and may enhance binding interactions with proteins.
- Boc group : Often used in drug design to protect functional groups during synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing diazepane and pyridine moieties. For instance, compounds similar to 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Kinase Inhibition : Certain derivatives have been reported to inhibit specific kinases involved in cancer progression. For example, compounds targeting CDK6 have demonstrated effective inhibition in cancer cell lines, suggesting a potential therapeutic application in oncology .
- Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells. This mechanism is crucial for the development of anticancer agents .
Neuroprotective Effects
The diazepane structure is often associated with neuroprotective properties. Research has shown that related compounds can act as NMDA receptor antagonists, which are vital for preventing excitotoxicity in neurodegenerative diseases:
- Mechanism of Action : By blocking NMDA receptors, these compounds can reduce calcium influx into neurons, thereby protecting them from damage induced by excitatory neurotransmitters .
Antimicrobial Activity
Preliminary studies have suggested that some derivatives of pyridine-containing compounds exhibit antimicrobial properties. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways has been noted:
- Efficacy Against Pathogens : Compounds similar to 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid have shown activity against various bacterial strains, indicating their potential as antimicrobial agents .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Case Study on Anticancer Activity :
- Neuroprotective Study :
Research Findings
Research findings indicate that the biological activity of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid may be influenced by its structural characteristics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
